molecular formula C9H9FOS B12582701 4-[(R)-Ethenesulfinyl]-1-fluoro-2-methylbenzene CAS No. 646516-46-3

4-[(R)-Ethenesulfinyl]-1-fluoro-2-methylbenzene

Cat. No.: B12582701
CAS No.: 646516-46-3
M. Wt: 184.23 g/mol
InChI Key: YBAVYTCZJZEWNA-GFCCVEGCSA-N
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Description

4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene is an organic compound characterized by the presence of a sulfinyl group attached to an ethenyl moiety, a fluorine atom, and a methyl group on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1-fluoro-2-methylbenzene as the primary starting material.

    Ethenylation: The ethenyl group is introduced via a reaction with a suitable ethenylating agent, often under the influence of a catalyst to ensure regioselectivity and stereoselectivity.

Industrial Production Methods

In an industrial setting, the production of 4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone under the influence of strong oxidizing agents.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: The major product is 4-[®-Ethenesulfonyl]-1-fluoro-2-methylbenzene.

    Reduction: The major product is 4-[®-Ethenesulfanyl]-1-fluoro-2-methylbenzene.

    Substitution: The products vary depending on the nucleophile used.

Scientific Research Applications

4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The fluorine atom enhances the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-[®-Ethenesulfonyl]-1-fluoro-2-methylbenzene: Similar structure but with a sulfone group.

    4-[®-Ethenesulfanyl]-1-fluoro-2-methylbenzene: Similar structure but with a sulfide group.

    4-[®-Ethenesulfinyl]-1-chloro-2-methylbenzene: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties

Properties

CAS No.

646516-46-3

Molecular Formula

C9H9FOS

Molecular Weight

184.23 g/mol

IUPAC Name

4-[(R)-ethenylsulfinyl]-1-fluoro-2-methylbenzene

InChI

InChI=1S/C9H9FOS/c1-3-12(11)8-4-5-9(10)7(2)6-8/h3-6H,1H2,2H3/t12-/m1/s1

InChI Key

YBAVYTCZJZEWNA-GFCCVEGCSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[S@](=O)C=C)F

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)C=C)F

Origin of Product

United States

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